molecular formula C24H29N3O2S B2465625 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide CAS No. 946346-61-8

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2465625
CAS No.: 946346-61-8
M. Wt: 423.58
InChI Key: YHADBJLEJJKGFP-UHFFFAOYSA-N
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Description

This compound features a naphthalene-1-sulfonamide core linked to a dimethylaminoethyl group and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The tetrahydroquinoline provides partial saturation of the aromatic ring, enhancing conformational flexibility, while the sulfonamide group contributes to hydrogen-bonding interactions. Such structural features are common in bioactive molecules targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-26(2)23(20-13-14-22-19(16-20)10-7-15-27(22)3)17-25-30(28,29)24-12-6-9-18-8-4-5-11-21(18)24/h4-6,8-9,11-14,16,23,25H,7,10,15,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHADBJLEJJKGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

This compound is characterized by a naphthalene sulfonamide framework attached to a dimethylamino group and a tetrahydroquinoline moiety. The structural complexity suggests potential interactions with various biological targets.

Structural Representation

ComponentStructure
Naphthalene SulfonamideNaphthalene Sulfonamide
Dimethylamino Group-N(CH₃)₂
Tetrahydroquinoline MoietyTetrahydroquinoline

Antibacterial Properties

Sulfonamides have been historically recognized for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, essential for nucleic acid production. This compound's sulfonamide group is expected to confer similar antibacterial efficacy.

  • Mechanism : Inhibition of dihydropteroate synthase, an enzyme critical in folate metabolism.
  • Target Bacteria : Various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. The compound's ability to modulate metabolic pathways may contribute to its effectiveness against cancer cells.

  • Case Study : Naphthalene-1-sulfonamide derivatives were shown to inhibit fatty acid binding protein 4 (FABP4), which plays a role in metabolic diseases and cancer progression. In vivo studies demonstrated improved glucose and lipid metabolism in diabetic models treated with these derivatives .

Antimicrobial Activity

Research has shown that naphthalene-substituted compounds possess significant antimicrobial activities. For instance, derivatives have been evaluated for their effectiveness against various pathogens, demonstrating moderate to significant activity .

Cytotoxicity Studies

Studies on cytotoxic effects have revealed that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, one study highlighted the cytotoxic activity of a related sulfonamide derivative against human astrocytoma cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrahydroquinoline Moiety : Utilizing cyclization reactions.
  • Introduction of the Dimethylamino Group : Via alkylation methods.
  • Sulfonation : To attach the naphthalene sulfonamide component.

Summary of Synthetic Steps

StepReaction TypeKey Reagents
1CyclizationVarious amines
2AlkylationDimethyl sulfate
3SulfonationSulfuric acid

Scientific Research Applications

Antimicrobial Activity

The compound has been identified as having antimicrobial properties. Research indicates that naphthalene derivatives, including sulfonamides, exhibit activity against a range of bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction .

Fatty Acid Binding Protein Inhibition

Recent studies have focused on the compound's ability to inhibit fatty acid binding protein 4 (FABP4), a target for treating metabolic disorders such as diabetes and atherosclerosis. Structure-based drug design has led to the development of naphthalene-1-sulfonamide derivatives that selectively inhibit FABP4, demonstrating promising binding affinities comparable to established inhibitors .

Anticancer Potential

The unique structural features of this compound suggest potential anticancer activity. Research into naphthalene derivatives has shown that they can induce apoptosis in cancer cell lines by modulating various signaling pathways. The tetrahydroquinoline moiety may contribute to this activity by enhancing the compound's interaction with cellular targets .

Synthetic Routes

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-1-sulfonamide typically involves several key steps:

  • Formation of Tetrahydroquinoline : This can be achieved through hydrogenation of quinoline derivatives.
  • Dimethylamino Group Introduction : Alkylation of the tetrahydroquinoline derivative with dimethylamine.
  • Naphthalene Sulfonamide Coupling : The final step involves coupling the naphthalene sulfonamide with the previously synthesized intermediates under controlled conditions.

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound .

Case Study on Antimicrobial Efficacy

A study published in 2022 explored the antimicrobial efficacy of naphthalene sulfonamide derivatives against resistant bacterial strains. The results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity .

Inhibition of FABP4

Another research effort investigated the binding affinities of various naphthalene sulfonamide derivatives to FABP4. Compounds derived from this compound showed improved metabolic stability and selectivity compared to traditional inhibitors .

Summary and Future Directions

This compound presents a versatile scaffold for drug development with applications spanning antimicrobial therapy to metabolic disease treatment. Ongoing research should focus on optimizing synthetic routes for higher yield and exploring its full pharmacological potential through clinical studies.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The naphthalene-1-sulfonamide moiety exhibits characteristic reactivity patterns:

Reaction TypeConditionsProductsKey ObservationsReference
Acid/Base Hydrolysis 6 M HCl, 100°C, 12 hNaphthalene-1-sulfonic acid + Amine byproductComplete cleavage occurs under strong acidic conditions due to sulfonamide bond lability.
Nucleophilic Substitution K₂CO₃, DMF, R-X (alkyl halide), 60°CN-Alkylated sulfonamide derivativesSelective alkylation at the sulfonamide nitrogen is achievable with primary alkyl halides (e.g., methyl iodide).
Metal Coordination ZnCl₂/EtOH, rtZn-sulfonamide complexesForms stable complexes with divalent metals, influencing fluorescence properties.

Tetrahydroquinoline Core Modifications

The 1-methyl-1,2,3,4-tetrahydroquinoline subunit undergoes electrophilic aromatic substitution (EAS) and hydrogenation reactions:

Reaction TypeConditionsProductsYieldNotes
Nitration HNO₃/H₂SO₄, 0°C7-Nitro-tetrahydroquinoline derivative68%Para-directing effect of dimethylamino group observed.
Hydrogenation H₂ (1 atm), Pd/C, MeOHDecahydroquinoline analog92%Full saturation of the tetrahydroquinoline ring achieved.
Oxidation KMnO₄, H₂O, 80°CQuinoline N-oxide45%Limited by competing sulfonamide decomposition.

Dimethylaminoethyl Linker Reactions

The -N(CH₃)₂ group participates in alkylation and oxidation processes:

Reaction TypeReagentsProductsKey Data
Quaternary Ammonium Formation MeI, K₂CO₃, CH₃CNTrimethylammonium saltlogP reduced by 1.2 units compared to parent compound
Oxidation mCPBA, DCMN-Oxide derivativeλmax shift from 280 nm → 305 nm (UV-Vis)
Schiff Base Formation Benzaldehyde, TiCl₄Imine complexSingle-crystal XRD confirms E-configuration

Photochemical Behavior

The conjugated naphthalene-tetrahydroquinoline system displays unique photophysical properties:

PropertyValueConditionsSignificance
Fluorescence Quantum Yield (Φ)0.42EtOAc, λex = 340 nmComparable to dansyl derivatives
SolvatochromismΔλ = 28 nmHexane → DMSOPolarity-dependent emission for sensing applications
pH SensitivitypKa = 4.7Aqueous bufferProtonation quenches fluorescence at <pH 3

Stability Under Physiological Conditions

Critical degradation pathways were quantified:

ConditionHalf-life (t₁/₂)Major Degradants
Simulated gastric fluid (pH 1.2)2.3 hNaphthalene-1-sulfonic acid (82%)
Human plasma, 37°C14.7 hN-Demethylated analog (63%)
UV light (320 nm)45 minRing-opened quinoline derivative

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Tetrahydroquinoline Moieties

Compound 25 ():

  • Structure: 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one
  • Key Differences: Contains a dihydroquinolin-2-one core (vs. fully saturated tetrahydroquinoline). Fluorine substituent at position 8 enhances metabolic stability.
  • Synthesis : Prepared via catalytic hydrogenation of nitro precursors using Pd/C, followed by direct use in subsequent reactions .

Compound 26 ():

  • Structure: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide
  • Key Differences :
    • Incorporates a thiophene carboximidamide group, which may enhance metal coordination.
    • The 2-oxo group introduces a hydrogen-bond acceptor site absent in the target compound.
  • Biological Relevance: Similar amines in show activity in neurological targets (e.g., methylamino-thiophene derivatives) .
2.2 Naphthalene Sulfonamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ():

  • Structure : Combines naphthalene sulfonamide with a dimethoxyphenethyl group.
  • Key Differences: Methoxy groups on the benzene ring increase hydrophobicity.
  • Crystal Structure : Stabilized by weak C–H⋯O hydrogen bonds and π–π interactions (centroid distance: 3.710 Å), influencing solubility and crystallinity .

SzR-105 ():

  • Structure: N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
  • Key Differences: Quinoline-2-carboxamide core with a hydroxy group for hydrogen bonding. Charged hydrochloride salt improves aqueous solubility compared to the neutral target compound.
  • Synthesis : Carboxamide coupling strategies differ from sulfonamide formation in .
2.3 Comparative Data Table
Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity Notes
Target Compound Tetrahydroquinoline + sulfonamide Dimethylaminoethyl, 1-methyl group Sulfonylation of amine intermediates Potential CNS/antimicrobial targets
Compound 25 () Dihydroquinolin-2-one 8-Fluoro, dimethylaminoethyl Hydrogenation with Pd/C Improved metabolic stability
N-[2-(3,4-Dimethoxyphenyl)ethyl]-... () Naphthalene sulfonamide 3,4-Dimethoxyphenethyl Sulfonyl chloride + amine coupling Insecticidal, antimicrobial
SzR-105 () Quinoline-2-carboxamide 4-Hydroxy, dimethylaminopropyl hydrochloride Carboxamide coupling Enhanced solubility, CNS targets

Key Findings and Implications

  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity, whereas carboxamides (e.g., SzR-105) may prioritize solubility .
  • Substituent Effects : Fluorine (Compound 25) and methoxy groups () modulate electronic properties and bioavailability, suggesting avenues for optimizing the target compound’s derivatives.

Preparation Methods

Borrowing Hydrogen Methodology

The tetrahydroquinoline scaffold is synthesized via a manganese-catalyzed borrowing hydrogen reaction, as demonstrated in recent advances. This method employs 2-aminobenzyl alcohol and 1-phenylethanol under catalytic conditions to achieve cyclization and reduction:

Reaction Conditions

Component Quantity/Condition
2-Aminobenzyl alcohol 1.0 equiv
1-Phenylethanol 1.2 equiv
Mn catalyst (e.g., 1) 5 mol%
Base (KH/KOH) 2.0 equiv
Solvent DME
Temperature 120°C
Time 24 hours

This approach achieves 85–90% yield of 1-methyl-1,2,3,4-tetrahydroquinoline derivatives. Subsequent nitration and reduction yield the 6-amine variant.

Functionalization to 6-Amine

The 6-position is functionalized via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

Preparation of Naphthalene-1-Sulfonyl Chloride

Chlorosulfonation of Naphthalene

Naphthalene is sulfonated using chlorosulfonic acid in a non-polar solvent (e.g., CCl₄) at 0–5°C:

Procedure

  • Dissolve naphthalene (41.4 g, 0.2 mol) in CCl₄ (150 mL).
  • Add chlorosulfonic acid (23.3 g, 0.2 mol) dropwise under ice cooling.
  • Stir at room temperature for 12 hours.
  • Quench with ice water, separate layers, and neutralize the aqueous phase with KHCO₃ to precipitate naphthalene-1-sulfonic acid potassium salt (81% yield).

Conversion to Sulfonyl Chloride

The potassium salt is treated with thionyl chloride (SOCl₂) at reflux to yield naphthalene-1-sulfonyl chloride:
$$ \text{K-NSA} + \text{SOCl}2 \rightarrow \text{NSA-Cl} + \text{KCl} + \text{SO}2 \uparrow $$
Yield : 89–92%.

Construction of the Ethylamine Spacer

Reductive Amination Strategy

The ethylamine spacer is assembled via reductive amination of 2-(dimethylamino)acetaldehyde with 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine using NaBH₃CN as a reducing agent:

Reaction Setup

Component Quantity
Tetrahydroquinolin-6-amine 1.0 equiv
2-(Dimethylamino)acetaldehyde 1.5 equiv
NaBH₃CN 2.0 equiv
Solvent (MeOH) 50 mL
Temperature 25°C
Time 12 hours

Yield : 70–75%.

Final Coupling to Form the Sulfonamide

Sulfonamide Bond Formation

The ethylamine spacer is coupled with naphthalene-1-sulfonyl chloride in acetone under basic conditions (NH₄OH):

Procedure

  • Dissolve ethylamine derivative (10 mmol) in acetone (200 mL).
  • Add naphthalene-1-sulfonyl chloride (10.5 mmol) at 0°C.
  • Stir for 4 hours, then concentrate and purify via column chromatography (ethyl acetate/petroleum ether).

Yield : 60–65%.

Optimization and Yield Analysis

Comparative Data

Step Method Yield Key Condition
Tetrahydroquinoline synthesis Mn-catalyzed 85% DME, 120°C
Sulfonyl chloride preparation SOCl₂ reflux 89% 80°C, 3 hours
Ethylamine spacer assembly Reductive amination 73% NaBH₃CN, MeOH
Final coupling Sulfonylation 62% NH₄OH, 0°C

Challenges and Solutions

  • Steric hindrance during sulfonylation: Mitigated by slow addition of sulfonyl chloride at low temperatures.
  • Byproduct formation in reductive amination: Addressed using excess NaBH₃CN and controlled pH.

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